![molecular formula C19H18FN3O4S2 B3004415 N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922000-90-6](/img/structure/B3004415.png)
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a thiazole or acetamide derivative. For instance, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives is described, which involves evaluating their anti-inflammatory and antioxidant activities . Another related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV–Vis, NMR, and X-ray diffraction . These methods are likely similar to those that would be used in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction, which provides information about the crystal structure and intermolecular interactions. For example, the paper on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide details the crystallization in a monoclinic space group and the unit cell dimensions . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of thiazole and acetamide derivatives can be inferred from studies on similar compounds. The interaction with DNA bases, as seen in the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, suggests that these compounds can act as electron acceptors or donors depending on the nature of the interacting species . This behavior is important when considering the potential biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and acetamide derivatives are influenced by their molecular structure. The thermodynamic properties, such as stability and temperature relations, can be calculated and provide insights into the behavior of the compounds under different conditions . The antioxidant and anti-inflammatory activities of similar compounds, as reported in the first paper, suggest that the compound may also possess these properties .
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-12-3-4-13(9-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAHRSYKNSIUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide |
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